molecular formula C18H35NO2 B12621592 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methyl-3-(propan-2-yl)heptanamide

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methyl-3-(propan-2-yl)heptanamide

Cat. No.: B12621592
M. Wt: 297.5 g/mol
InChI Key: KALBIOVQHQVRED-UHFFFAOYSA-N
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Description

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methyl-3-(propan-2-yl)heptanamide is a synthetic amide derivative characterized by a heptanamide backbone substituted with a methyl group at position 6 and an isopropyl group at position 3. The compound features a 2,2-dimethyltetrahydro-2H-pyran moiety attached to the amide nitrogen, introducing a six-membered oxygen-containing heterocyclic ring with two methyl groups at the 2-position.

Properties

Molecular Formula

C18H35NO2

Molecular Weight

297.5 g/mol

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-6-methyl-3-propan-2-ylheptanamide

InChI

InChI=1S/C18H35NO2/c1-13(2)7-8-15(14(3)4)11-17(20)19-16-9-10-21-18(5,6)12-16/h13-16H,7-12H2,1-6H3,(H,19,20)

InChI Key

KALBIOVQHQVRED-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(CC(=O)NC1CCOC(C1)(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methyl-3-(propan-2-yl)heptanamide typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methyl-3-(propan-2-yl)heptanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methyl-3-(propan-2-yl)heptanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: It could be explored for its potential therapeutic properties.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism by which N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methyl-3-(propan-2-yl)heptanamide exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The specific pathways involved would depend on the context of its application, such as its role in a biological system or a chemical reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous amides and heterocyclic derivatives, focusing on molecular features, substituent effects, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Features Notable Properties/Inferences References
Target Compound C₁₇H₃₁NO₂ (inferred) 2,2-dimethyltetrahydropyran, isopropyl, methyl High lipophilicity; conformational rigidity due to pyran ring
X77 (Indole carboxamide derivative) C₂₇H₃₃N₅O₂ Fluorophenyl, pyrrolidinyl, indole Aromatic π-π interactions; higher MW (463.6 g/mol)
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide C₁₄H₁₇ClNO₂ Chlorophenyl, cyclohexane Electron-withdrawing Cl; moderate solubility
N,5-bis(4-chlorophenyl)-3-propan-2-yliminophenazin-2-amine C₂₃H₁₉Cl₂N₅ Chlorophenyl, phenazine, isopropyl Planar aromatic system; potential intercalation

Key Points of Comparison

Heterocyclic Core: The target’s 2,2-dimethyltetrahydropyran ring introduces a non-aromatic, oxygen-containing heterocycle, distinct from aromatic indole (X77) or phenazine (C₂₃H₁₉Cl₂N₅) systems. Cyclohexane derivatives (e.g., compound 8 in ) lack the pyran oxygen, reducing hydrogen-bonding capacity .

Substituent Effects :

  • The isopropyl and methyl groups on the target’s heptanamide chain increase steric bulk and lipophilicity (predicted logP ~4.5), contrasting with chlorophenyl substituents (electron-withdrawing, logP ~3.8) in compounds .
  • Fluorophenyl groups in X77 enhance electronegativity and binding affinity to hydrophobic enzyme pockets .

Molecular Weight and Bioavailability :

  • The target’s inferred molecular weight (~281 g/mol) is lower than X77 (463.6 g/mol) and phenazine derivatives (~444 g/mol), suggesting better bioavailability per Lipinski’s rules .

Synthetic Complexity :

  • The tetrahydropyran moiety may require specialized synthetic routes (e.g., cyclization of diols), whereas chlorophenyl amides () are typically synthesized via straightforward acylations .

Research Findings and Inferences

  • Solubility : The pyran ring’s ether oxygen may improve aqueous solubility compared to purely hydrocarbon cyclohexane analogs but less than sulfonamide or hydroxyl-containing derivatives .
  • Metabolic Stability : Methyl groups on the pyran ring could hinder oxidative metabolism, extending half-life relative to unsubstituted heterocycles .
  • Target Selectivity: The branched alkyl chain may reduce off-target interactions compared to planar aromatic systems (e.g., phenazine), which often intercalate into DNA or enzymes nonspecifically .

Q & A

Q. What methodologies are available to study the compound’s degradation pathways under oxidative or photolytic stress?

  • Answer : Use LC-MS/MS to identify degradation products under forced conditions (e.g., H₂O₂ for oxidation, UV light for photolysis). Isotopic labeling (¹⁸O, D) tracks reaction pathways. Computational tools like ACD/Percepta predict degradation hotspots based on functional group reactivity. Compare results with accelerated stability studies to prioritize formulation strategies .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., NMR vs. X-ray for stereochemistry) and contextualize findings within literature precedents .
  • Experimental Design : Prioritize CRDC-classified methodologies (e.g., RDF2050112 for reactor design, RDF2050108 for process simulation) to align with standardized research frameworks .

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